1-Octen-3-YL propionate

Vue d'ensemble

Description

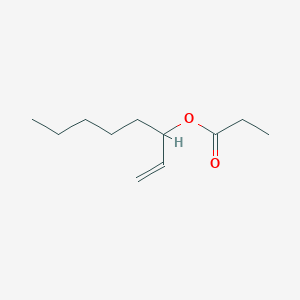

1-Octen-3-YL propionate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . . This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.

Méthodes De Préparation

1-Octen-3-YL propionate can be synthesized through various methods. One common synthetic route involves the esterification of 1-Octen-3-ol with propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to yield the desired ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

1-Octen-3-YL propionate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

Substitution: Nucleophilic substitution reactions can occur, where the propionate group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 can yield 1-Octen-3-oic acid, while reduction with NaBH4 can produce 1-Octen-3-ol .

Applications De Recherche Scientifique

Introduction to 1-Octen-3-YL Propionate

This compound, an organic compound with the molecular formula , is recognized for its diverse applications across various scientific fields. Its unique structure and properties allow it to be utilized in chemistry, biology, and industry, particularly in flavor and fragrance formulations. This article delves into the specific applications of this compound, supported by comprehensive data tables and case studies.

Analytical Chemistry

This compound serves as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). It is crucial for calibrating instruments and validating methods due to its well-characterized properties .

Biological Studies

This compound has been investigated for its role in plant defense mechanisms. It is formed from its precursor through hydrolysis triggered by mechanical wounding, acting as a signaling molecule that mediates defense responses in plants .

Medical Research

Research has highlighted the potential antimicrobial properties of this compound, especially in essential oils. Its effectiveness against various pathogens makes it a candidate for further exploration in medicinal applications .

Flavor and Fragrance Industry

In the flavor and fragrance sectors, this compound is valued for its fruity aroma, reminiscent of mushrooms and melons. It is incorporated into various consumer products such as perfumes, cosmetics, and food flavorings .

Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Analytical Chemistry | Reference compound for GC/MS | Essential for instrument calibration |

| Biological Studies | Plant defense signaling | Mediates responses to mechanical injury |

| Medical Research | Antimicrobial properties | Potential use in essential oils |

| Flavor & Fragrance | Consumer products | Fruity aroma profile |

Safety Assessments

Safety evaluations have been conducted to assess the genotoxicity, reproductive toxicity, and environmental impact of this compound. Studies indicate that it poses minimal risk under current usage conditions, with no significant adverse effects observed in animal studies .

Table: Safety Assessment Summary

| Endpoint | Findings |

|---|---|

| Genotoxicity | Not expected to be genotoxic |

| Repeated Dose Toxicity | NOAEL = 333 mg/kg/day |

| Reproductive Toxicity | NOAEL = 1000 mg/kg/day |

| Environmental Impact | PEC/PNEC < 1; minimal risk to aquatic life |

Case Study 1: Antimicrobial Properties

A study published in Journal of Essential Oil Research explored the antimicrobial efficacy of essential oils containing this compound against common foodborne pathogens. Results indicated significant inhibitory effects on bacteria such as E. coli and Salmonella, suggesting its potential application in food preservation .

Case Study 2: Plant Defense Mechanisms

Research conducted at a leading agricultural university examined the role of this compound in signaling pathways related to plant stress responses. The findings demonstrated that this compound enhances resistance to pests when released upon wounding, highlighting its ecological significance .

Mécanisme D'action

The mechanism of action of 1-Octen-3-YL propionate involves its interaction with specific molecular targets and pathways. In plants, it is formed from its primeveroside through hydrolysis, which is triggered by mechanical wounding. This process is highly specific and involves enzymes that liberate the volatile 1-Octen-3-ol, which then acts as a signaling molecule to mediate defense responses . The exact molecular targets and pathways in other organisms are still under investigation, but its role as a signaling molecule is well-documented.

Comparaison Avec Des Composés Similaires

1-Octen-3-YL propionate can be compared with other similar compounds, such as:

1-Octen-3-ol: This compound is a precursor to this compound and shares similar chemical properties.

1-Octen-3-oic acid: This is an oxidation product of this compound and has different chemical properties, being less volatile and more acidic.

1-Octen-3-yl acetate: Another ester of 1-Octen-3-ol, this compound is used in similar applications but has a slightly different aroma profile.

These comparisons highlight the unique properties of this compound, particularly its balance of volatility and stability, which makes it valuable in various applications.

Activité Biologique

1-Octen-3-YL propionate is an organic compound with the molecular formula C11H20O2, known for its diverse biological activities and applications in various fields including medicine, agriculture, and the flavor and fragrance industry. This article delves into its biological activity, exploring its antimicrobial properties, role in plant defense mechanisms, and potential applications in pest control.

- Molecular Formula : C11H20O2

- Molecular Weight : 184.2753 g/mol

- Structure : It is an ester derived from 1-octen-3-ol and propionic acid.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound, particularly in essential oils. It contributes to the biological activity of these oils by exhibiting inhibitory effects against various microorganisms.

| Microorganism | Inhibition Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic | |

| Candida albicans | Antifungal |

The compound's efficacy is attributed to its ability to disrupt microbial membranes, leading to cell lysis. This makes it a candidate for natural preservatives in food and pharmaceutical products.

Role in Plant Defense Mechanisms

This compound plays a significant role in plant defense. It is produced as a response to mechanical wounding and acts as a signaling molecule that mediates defensive responses in plants. Its production is linked to enzymatic hydrolysis of primeverosides, which releases volatile compounds that can deter herbivores and attract predators of those herbivores.

Insect Repellency

Studies suggest that this compound may also serve as a natural insect repellent. In experiments involving mosquito behavior, formulations containing this compound showed significant repellency comparable to synthetic repellents like DEET.

This property indicates its potential use in developing eco-friendly pest control solutions.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo investigated the antimicrobial properties of various essential oils containing this compound. The results demonstrated that formulations with this compound effectively inhibited the growth of pathogenic bacteria and fungi, suggesting its application as a natural preservative in food products.

Plant Defense Mechanism Research

Another study focused on the role of this compound in plant defense mechanisms. The findings revealed that plants exposed to herbivory produced higher levels of this compound, which correlated with increased resistance to further herbivore attacks. This suggests a feedback mechanism where plants enhance their defensive chemistry in response to threats.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Membrane Disruption : The compound integrates into microbial membranes, altering permeability and leading to cell death.

- Signaling Pathways : In plants, it activates signaling pathways related to defense responses upon wounding or herbivore attack.

Comparison with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Octen-3-ol | Moderate antimicrobial activity | Precursor to this compound |

| 1-Octen-3-oic acid | Higher acidity, less volatile | Oxidation product |

| 1-Octen-3-yl acetate | Similar aroma profile | Used in flavoring |

The comparison highlights the unique balance of volatility and stability in this compound, making it particularly valuable for applications requiring both efficacy and pleasant sensory characteristics.

Propriétés

IUPAC Name |

oct-1-en-3-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIWFCAUMLSOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024598 | |

| Record name | 1-Octen-3-yl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-02-5 | |

| Record name | 1-Octen-3-yl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.